2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-13-20-9-6-17(21-13)25-14-7-10-23(11-8-14)18(24)12-26-19-22-15-4-2-3-5-16(15)27-19/h2-6,9,14H,7-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVHBAYUHYHKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Thioether Formation: The benzo[d]thiazole is then reacted with a halogenated ethanone derivative to form the thioether linkage.
Piperidine Derivative Synthesis: The piperidine ring is synthesized separately, often starting from piperidine and introducing the 2-methylpyrimidin-4-yl group via nucleophilic substitution.
Final Coupling: The piperidine derivative is coupled with the benzo[d]thiazole thioether under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole moiety.
Reduction: Reduction reactions may target the carbonyl group in the ethanone bridge.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step reactions that integrate the benzo[d]thiazole moiety with piperidine and pyrimidine derivatives. The structural formula can be represented as:
This structure features a benzo[d]thiazole ring, which is known for its biological activity, linked to a piperidine ring substituted with a pyrimidine derivative. The presence of sulfur in the thiazole enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds containing thiazole and piperidine structures exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have been documented to possess antibacterial and antifungal properties. The specific compound has been evaluated for its efficacy against various microbial strains, showing promising results comparable to established antibiotics .
Anticancer Activity
There is a growing interest in the anticancer potential of thiazole derivatives. Studies have demonstrated that compounds similar to 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Molecular docking studies suggest that the compound may interact with specific protein kinases involved in cancer progression .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly targeting kinases that play crucial roles in cellular signaling pathways. The inhibition of these enzymes can lead to disrupted cancer cell growth and enhanced therapeutic outcomes .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Screening : A study conducted on various thiazole derivatives indicated that modifications to the piperidine ring could enhance antimicrobial activity against resistant strains, suggesting a structure-activity relationship that could guide further development .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound effectively reduced cell viability at micromolar concentrations, indicating its potential as a lead compound for further anticancer drug development .
- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and guiding future synthesis efforts aimed at optimizing efficacy .
Comparison Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole moiety might interact with hydrophobic pockets, while the piperidine ring could engage in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares structural similarities with several benzothiazole derivatives reported in the literature. Key differences lie in the substituents on the piperidine/piperazine ring and the nature of the heterocyclic appendages. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Analytical Comparison of Selected Benzothiazole Derivatives
Key Observations
Piperazine vs. Piperidine Core: The target compound and the analog use a piperidine ring, whereas compounds 5i–5k () employ a piperazine core.
Pyrimidine Substituents: The target compound’s 2-methylpyrimidin-4-yloxy group differs from the analog’s 2,6-dimethylpyrimidin-4-yloxy substituent.
Triazole vs. Thioether Linkers: Compounds 5i–5k feature triazole-based linkers, which are known for hydrogen-bonding capabilities and metabolic stability. In contrast, the target compound’s thioether linkage (-S-) may confer greater flexibility and redox sensitivity .
Elemental and Spectroscopic Trends :
- Compound 5i, with a bulky diphenyltriazole substituent, shows the highest molecular weight (593.17 g/mol) and carbon content (60.77%), whereas 5k, with an imidazole-thio group, has lower molecular weight (490.13 g/mol) but higher nitrogen content (22.77%) . These trends highlight how substituent choice directly impacts physicochemical properties.
Pharmacological Implications
- Anticancer Activity : Compounds 5i–5k () were screened for anticancer activity, with 5j showing moderate efficacy attributed to its benzothiazolylthio-triazole moiety . The target compound’s pyrimidine-oxy group may enhance kinase inhibition, a common mechanism for anticancer agents.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a novel heteroaryl derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperidine and pyrimidine derivatives, followed by various purification techniques such as crystallization and chromatography. Specific methodologies include:
- Formation of Benzothiazole Thioether: The initial step often involves the nucleophilic substitution of a benzo[d]thiazole derivative with a thiol compound.
- Piperidine and Pyrimidine Coupling: The next step incorporates piperidine derivatives, which may be substituted with various functional groups like methyl or hydroxyl groups to enhance biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzothiazole derivatives, including the target compound. The following table summarizes key findings regarding its antimicrobial efficacy:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 21.3 ± 0.26 μg/ml | |
| Escherichia coli | 15.0 ± 0.30 μg/ml | |
| Candida albicans | 32.0 ± 0.50 μg/ml |
The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species.
Anticancer Activity
The cytotoxic effects of benzothiazole derivatives have been extensively studied, particularly against various cancer cell lines. The target compound was evaluated for its potential to inhibit cell proliferation in cancer models:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 10.0 | |
| HT1080 (Fibrosarcoma) | 15.0 |
These results indicate that the compound exhibits promising anticancer properties, potentially due to its ability to induce apoptosis in malignant cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Some studies suggest that benzothiazole derivatives act as inhibitors of key enzymes involved in microbial metabolism and cancer cell proliferation, such as acetylcholinesterase (AChE) and carbonic anhydrases .
- Induction of Oxidative Stress: The compound may induce oxidative stress in microbial cells and cancer cells, leading to increased reactive oxygen species (ROS) production, which can ultimately result in cell death.
- Disruption of Membrane Integrity: Antimicrobial activity is often linked to the ability of compounds to disrupt bacterial membranes, leading to loss of essential cellular functions.
Case Studies
Recent research has highlighted the effectiveness of benzothiazole derivatives in clinical settings:
- A study conducted on a series of benzothiazole compounds demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, suggesting potential therapeutic applications in treating resistant infections .
- Another investigation focused on the anticancer properties of similar compounds, revealing that specific structural modifications could enhance cytotoxicity against breast and lung cancer cell lines .
Q & A
Q. What are the common synthetic routes for synthesizing benzothiazole-pyrimidine hybrid compounds like the target molecule?
The synthesis typically involves cyclocondensation reactions between benzothiazole guanidine derivatives and trifluoroalkenones or pyrimidine precursors. For example, 2-(benzo[d]thiazol-2-ylamino)pyrimidines are synthesized by heating benzothiazole guanidine with acetylacetone derivatives in triethyl orthoformate, followed by recrystallization in ethanol/DMF . Another route uses Claisen-Schmidt condensation between pyrimidinyl ethanones and benzaldehydes under basic conditions to form α,β-unsaturated ketones .
Q. How are structural and purity characteristics validated for intermediates and final products?
Characterization relies on NMR (¹H/¹³C), mass spectrometry (MS) , and elemental analysis . For example, intermediates like 1-(1H-benzimidazol-2-yl)ethanone derivatives are verified via melting points, IR (to confirm carbonyl groups), and NMR to track hydrazine incorporation . Elemental analysis (C, H, N, S) is critical for purity validation, with deviations >0.4% indicating impurities .
Q. What in vitro assays are used for preliminary pharmacological evaluation of such compounds?
Anticancer activity is commonly assessed using cell viability assays (e.g., MTT) against cancer cell lines like MCF-7 or HepG2. Physicochemical properties (logP, solubility) are measured via shake-flask methods or HPLC to predict bioavailability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures aid precipitation .
- Catalyst use : Base catalysts (NaOH, K₂CO₃) accelerate condensation reactions, as seen in Claisen-Schmidt reactions .
- Reaction monitoring : TLC with ethyl acetate/hexane systems (e.g., 7:3 v/v) tracks progress, while reflux times (4–24 hours) ensure completion .
Q. How do structural modifications (e.g., substituents on pyrimidine/piperidine rings) influence bioactivity?
Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) on aryl rings enhance anticancer activity by increasing electrophilicity .
- Methoxy groups on benzothiazole improve solubility but may reduce membrane permeability . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or DNA topoisomerases .
Q. What strategies resolve contradictions in spectroscopic or analytical data?
- HRMS resolves ambiguous molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
- Variable-temperature NMR identifies dynamic processes (e.g., rotamers in thiourea derivatives) .
- X-ray crystallography provides unambiguous confirmation of stereochemistry in crystalline intermediates .
Q. How are reaction by-products or degradation products identified and mitigated?
- LC-MS/MS detects low-abundance by-products (e.g., oxidation of thioethers to sulfoxides) .
- Column chromatography (silica gel, eluting with CH₂Cl₂/MeOH) separates regioisomers in triazole-linked derivatives .
- Stability studies under accelerated conditions (40°C/75% RH) identify hydrolytically labile groups (e.g., ester linkages) .
Methodological Challenges and Solutions
Q. What experimental designs address low yields in heterocyclic ring-forming reactions?
- Microwave-assisted synthesis reduces reaction times (30 minutes vs. 24 hours) and improves yields by 15–20% .
- Protecting groups (e.g., Boc for amines) prevent side reactions during multi-step sequences .
Q. How are computational tools integrated into SAR studies for this compound class?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
